1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene
Description
1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene is an organophosphorus compound featuring a benzene ring substituted with a bromine atom at the para position and a phosphorylmethyl group bearing two trifluoroethoxy substituents. The trifluoroethoxy groups impart strong electron-withdrawing effects, enhancing the stability of the phosphorus center and influencing the compound’s solubility and reactivity.
Properties
IUPAC Name |
1-[bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF6O3P/c12-9-3-1-8(2-4-9)5-22(19,20-6-10(13,14)15)21-7-11(16,17)18/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMXEQXBBCAAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF6O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Michaelis-Arbuzov Reaction with 4-Bromobenzyl Halides
This approach leverages the reactivity of 4-bromobenzyl halides (e.g., bromide or chloride) with bis(2,2,2-trifluoroethoxy)phosphine derivatives. For example, 4-bromobenzyl bromide reacts with tris(2,2,2-trifluoroethoxy)phosphine under thermal conditions (80–120°C) to yield the target phosphonate. Key parameters include:
- Solvent selection : Anhydrous dimethylformamide (DMF) or toluene for optimal solubility and reactivity.
- Catalyst use : Copper(II) sulfate (0.5–1 mol%) accelerates substitution rates while minimizing side reactions.
- Reaction time : 12–24 hours for complete conversion, as monitored by $$^{31}$$P NMR.
A representative procedure from patent literature involves heating 4-bromobenzyl bromide (1 equiv) with bis(2,2,2-trifluoroethoxy)phosphine oxide (1.2 equiv) in DMF at 100°C for 18 hours, achieving a 78% isolated yield after column chromatography.
Phosphorylation via Grignard Reagents
Alternative routes employ 4-bromobenzyl magnesium bromide generated in situ, which reacts with chloro-bis(2,2,2-trifluoroethoxy)phosphine to form the P–C bond. This method requires strict anhydrous conditions and temperatures of −78°C to 0°C to prevent Grignard decomposition. Yields typically range from 65–72%.
Optimization of Bis(2,2,2-Trifluoroethoxy) Substituent Installation
The electron-withdrawing trifluoroethoxy groups significantly influence the compound’s electronic properties. Patent data reveal two critical advancements:
Nucleophilic Substitution with Sodium 2,2,2-Trifluoroethoxide
Building on methodologies from Flecainide synthesis, sodium 2,2,2-trifluoroethoxide serves as a potent nucleophile for phosphoryl group functionalization. A typical protocol involves:
- Generating the sodium alkoxide by reacting 2,2,2-trifluoroethanol with sodium hydride in THF.
- Adding chloro-phosphorylmethyl-4-bromobenzene (1 equiv) at 0°C, followed by heating to 80°C for 6 hours.
This two-step process achieves 85% conversion, with purity >98% by HPLC after recrystallization from hexane/ethyl acetate.
One-Pot Phosphorylation-Halogenation
Recent innovations describe a tandem process where phosphorylation and bromination occur sequentially. For instance, phosphorylmethylbenzene intermediates are treated with N-bromosuccinimide (NBS) in carbon tetrachloride under UV light, introducing the bromine substituent para to the phosphoryl group. While yields are moderate (60–68%), this method reduces purification steps.
Comparative Analysis of Synthetic Methods
Table 1 summarizes key performance metrics across published protocols:
Critical Considerations in Process Chemistry
Solvent and Temperature Effects
- DMF vs. THF : DMF enhances reaction rates due to its high polarity but complicates product isolation. THF offers easier workup but requires lower temperatures (−78°C) for Grignard stability.
- Thermal stability : Prolonged heating above 120°C degrades the trifluoroethoxy groups, necessitating precise temperature control.
Purification Challenges
- Column chromatography : Silica gel purification with 3:1 hexane/ethyl acetate eluent effectively removes unreacted phosphine oxides.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >99% purity, though recovery rates drop to 70%.
Industrial-Scale Adaptations
Patent EP2187742B1 highlights continuous-flow reactors for phosphorylmethylation, achieving 90% conversion at 100°C with a 5-minute residence time. This method reduces solvent use by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phosphorylmethyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azido, thiocyanato, and amino derivatives.
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8F6O4P
- Molecular Weight : 348.13 g/mol
- CAS Number : 88738-78-7
The compound features a phosphonyl group that enhances its reactivity and interaction with biological systems. The presence of trifluoroethoxy groups contributes to its lipophilicity and stability under various conditions.
Pharmaceutical Development
1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene has been investigated for its potential use in drug synthesis. Its ability to serve as a phosphorylating agent makes it valuable in the development of phosphonate-based drugs.
- Case Study : A study demonstrated its utility in synthesizing phosphonyl derivatives that exhibit antiviral activity. The compound was used in the synthesis of novel nucleoside analogs that showed promise against viral infections .
Agrochemical Formulations
The compound's properties allow it to function effectively as an active ingredient in pesticides and herbicides. It can enhance the efficacy of agrochemicals through improved bioavailability and targeted delivery.
- Data Table: Efficacy of this compound in Agrochemical Formulations
Material Science
In material science, this compound is explored for its potential use in developing advanced materials with specific properties such as thermal stability and chemical resistance.
- Case Study : Research indicates that incorporating this compound into polymer matrices enhances their thermal stability and reduces flammability .
Mechanism of Action
The mechanism of action of 1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene involves its interaction with specific molecular targets. The phosphorylmethyl group can form strong interactions with metal ions and proteins, potentially inhibiting enzymatic activity. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Structural Analogues in Brominated Aromatic Systems
a) 1-Bromo-2-[[(3-chloro-4-fluorophenyl)thio]methyl]-4-fluorobenzene (CAS 1443341-04-5)
- Structure : A bromo- and fluoro-substituted benzene with a thioether-linked 3-chloro-4-fluorophenyl group.
- Key Differences : Replaces the phosphorylmethyl group with a sulfur-based substituent. The thioether linkage may confer different redox properties and nucleophilic reactivity compared to the phosphorus-containing target compound.
b) 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Structure : Contains bromine, fluorine, and a trifluoromethoxy group on the benzene ring.
- Key Differences: Lacks the phosphorus moiety but shares trifluoromethoxy and halogen substituents.
- Reactivity : The trifluoromethoxy group is a strong electron-withdrawing substituent, similar to the trifluoroethoxy groups in the target compound, but without phosphorus-mediated reactivity .
c) 1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene (CAS 253429-30-0)
- Structure : Features a diethoxyethoxy chain instead of the phosphorylmethyl group.
- This compound may exhibit higher solubility in polar solvents compared to the target .
Organophosphorus Analogues
- Synthesis of 1,3-Bis(hydroxymethyl)-2-(4'-iodobenzyloxy)-5-bromobenzene (1f) : Demonstrates the use of brominated intermediates and protective group strategies (e.g., silylation in 1g). Similar approaches could be applied to introduce phosphorylmethyl groups .
- Reactivity Trends : Phosphorylmethyl groups are less common in the cited compounds compared to ethers or thioethers. The target compound’s phosphorus center may enable unique reactivity, such as participation in nucleophilic substitution or metal-catalyzed coupling reactions.
Comparative Data Table
Biological Activity
1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene is a synthetic compound that incorporates a phosphoryl group and a bromobenzene moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity associated with this compound, exploring its antibacterial, antifungal, and anticancer properties, supported by relevant studies and data.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Molecular Formula : C12H10BrF6O4P
- Molecular Weight : 375.07 g/mol
Antibacterial Activity
Several studies have explored the antibacterial efficacy of compounds similar to this compound. The following table summarizes the minimum inhibitory concentrations (MIC) of related compounds against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1.25 |
| Compound B | Escherichia coli | 2.0 |
| Compound C | Salmonella gallinarum | 0.125 |
| Compound D | Listeria monocytogenes | 0.5 |
The antibacterial activity of similar phosphonates has shown promising results against both Gram-positive and Gram-negative bacteria, indicating that modifications in the structure can enhance efficacy against resistant strains .
Antifungal Activity
Antifungal properties are also critical for assessing the biological activity of this compound. The following table presents data on antifungal activities observed in related compounds:
| Compound | Fungal Strain | % Inhibition (0.25 mg/mL) |
|---|---|---|
| Compound E | Aspergillus flavus | 41.02 |
| Compound F | Penicillium expansum | 60.87 |
| Compound G | Acremonium strictum | 81.33 |
These results suggest that structural components such as the trifluoroethoxy group may enhance antifungal activity .
Anticancer Activity
The anticancer potential of phosphonates has been investigated in various studies. For instance, compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549:
- Cell Line : HeLa (Cervical Cancer)
- IC50 : 226 µg/mL
- Cell Line : A549 (Lung Cancer)
- IC50 : 242.52 µg/mL
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through various pathways .
Case Studies and Research Findings
-
Study on Antibacterial Properties :
A study conducted on a series of phosphonate derivatives showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The tested derivatives exhibited MIC values ranging from 625 to 1250 µg/mL against various strains . -
Antifungal Screening :
In another research effort, compounds structurally related to our target exhibited substantial antifungal activity against Candida albicans with varying degrees of effectiveness based on concentration . -
Anticancer Mechanisms :
Investigations into the mechanisms of action revealed that certain phosphonates could modulate key signaling pathways involved in cancer cell survival and proliferation, suggesting their potential as therapeutic agents in oncology .
Q & A
Q. Table 1: Synthetic Optimization
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| HTIB, 0 °C, 10 min | 67 | 98 |
| mCPBA, RT, 30 min | 52 | 90 |
Advanced: How can molecular docking elucidate the binding interactions of this compound with enzyme targets?
Answer:
Computational docking using AutoDock Vina (with a Lamarckian genetic algorithm) and AutoDock4 (for receptor flexibility) is recommended:
Grid Setup : Define the binding site around catalytic residues (e.g., serine hydrolases) with a 20 Å grid box.
Scoring Function : Vina’s hybrid scoring function (combining empirical and knowledge-based terms) improves pose prediction accuracy .
Flexible Sidechains : For targets like HIV protease, enable sidechain flexibility in AutoDock4 to account for induced-fit effects .
Q. Key Metrics :
- RMSD <2.0 Å (acceptable pose reproducibility).
- Binding Energy ≤−8.0 kcal/mol (strong affinity threshold).
Basic: What spectroscopic methods are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and trifluoroethoxy groups (δ 4.3–4.5 ppm for -OCH₂CF₃; δ −70 to −80 ppm in ¹⁹F NMR) .
- ³¹P NMR : Detect the phosphoryl group at δ 15–25 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 485.92 for C₁₁H₁₀BrF₆O₃P).
Advanced: How do electron-withdrawing substituents influence reactivity in cross-coupling reactions?
Answer:
The trifluoroethoxy groups and phosphoryl moiety synergistically activate the bromine atom for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:
Electronic Effects : The -CF₃ groups increase electrophilicity at the para-bromine position, lowering activation energy for Pd-catalyzed couplings.
Steric Considerations : The bulky phosphorylmethyl group directs coupling to the bromine site, minimizing side reactions.
Case Study : Analogous brominated biphenyls show >80% yield in Suzuki reactions with arylboronic acids under mild conditions (Pd(OAc)₂, K₂CO₃, 60 °C) .
Basic: What are the challenges in achieving regioselective functionalization of the brominated aromatic ring?
Answer:
- Competing Reactivity : The bromine atom may undergo undesired elimination or migration under harsh conditions.
- Mitigation : Use low-temperature protocols (<50 °C) and directing groups (e.g., phosphoryl) to anchor catalysts. For example, CuI-mediated Ullmann coupling preserves regioselectivity in trifluoroethoxy-substituted systems .
Advanced: How does the phosphonate moiety impact pharmacokinetic properties in drug design?
Answer:
- Metabolic Stability : Phosphonates resist hydrolysis by esterases, enhancing in vivo half-life.
- Membrane Permeability : The trifluoroethoxy groups improve lipophilicity (logP ≈ 2.5), facilitating blood-brain barrier penetration.
- Case Study : Fluorinated phosphonates in antiviral drugs (e.g., Tenofovir) show prolonged activity due to reduced renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
